Indopine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

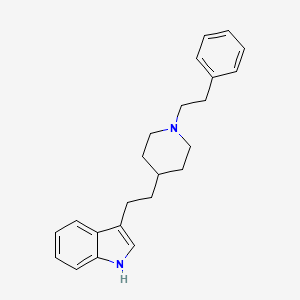

吲哚平: 是一种具有分子式 C23H28N2 和分子量 332.482 Da 的化合物 。它是一种吲哚衍生物,吲哚是天然产物和药物中重要的杂环体系。吲哚平以其在制药、香料、粘合剂等多个行业的应用而闻名 。

准备方法

合成路线和反应条件: 吲哚平可以通过多种方法合成,包括邻位取代苯胺或卤代苯的环化,然后进行 C–C 或 C–N 键形成 。吲哚衍生物的制备通常涉及使用碳酸钠和过硫酸钠作为试剂 。

工业生产方法: 吲哚平的工业生产涉及从松树中提取油松树脂,然后将其加工以获得松节油和松香 。这些衍生物经过进一步提炼后生产出吲哚平和其相关化合物。

化学反应分析

反应类型: 吲哚平会经历各种化学反应,包括:

氧化: 吲哚平可以使用过硫酸钠等试剂氧化。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

常用试剂和条件:

氧化: 过硫酸钠,碳酸钠。

还原: 硼氢化钠,氢化铝锂。

取代: 卤化剂,硝化剂。

科学研究应用

吲哚平具有广泛的科学研究应用,包括:

化学: 用作合成各种杂环化合物的先驱体。

生物学: 研究其生物活性及其潜在的治疗应用。

医学: 研究其在治疗癌症、微生物感染和其他疾病中的潜在用途。

工业: 用于生产粘合剂、香料和其他工业产品。

作用机制

吲哚平的作用机制涉及其与特定分子靶标和途径的相互作用。吲哚平作用于各种受体和酶,调节其活性以发挥其作用。其作用涉及的具体分子靶标和途径仍在研究中,但已知其会影响神经递质系统和其他细胞过程 。

相似化合物的比较

吲哚平可以与其他吲哚衍生物进行比较,例如:

血清素: 一种具有类似吲哚结构的神经递质,参与情绪调节。

色氨酸: 一种必需氨基酸,是血清素的前体。

长春碱: 一种具有吲哚部分的抗癌剂。

独特性: 吲哚平因其独特的分子结构及其在各个领域的广泛应用而独一无二。其能够进行多种类型的化学反应及其潜在的治疗益处使其成为科学研究和工业中宝贵的化合物 。

生物活性

Indopine, a compound derived from indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known for its significant pharmacological properties. The indole nucleus plays a crucial role in the biological activity of various compounds, making it a subject of extensive research.

Biological Activities

1. Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of indole, including this compound, exhibit potent cytotoxic effects against multiple cancer cell lines. For instance:

- Cytotoxicity against Cancer Cell Lines : this compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Standard Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 5.2 | Doxorubicin | 10.0 |

| A549 | 6.1 | Doxorubicin | 12.5 |

2. Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division. This action leads to apoptosis in cancer cells .

3. Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activity, which is critical in managing conditions associated with chronic inflammation. Research has shown that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Case Studies

Case Study 1: Evaluation of Anticancer Efficacy

In a study published in 2022, researchers synthesized several functionalized indolinones related to this compound and evaluated their anticancer properties. The study highlighted that modifications to the indole structure enhanced its binding affinity to c-Src, a protein implicated in cancer progression .

Case Study 2: In Vivo Studies on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Results showed that treatment with this compound significantly reduced joint swelling and pain compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

属性

CAS 编号 |

3569-26-4 |

|---|---|

分子式 |

C23H28N2 |

分子量 |

332.5 g/mol |

IUPAC 名称 |

3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole |

InChI |

InChI=1S/C23H28N2/c1-2-6-19(7-3-1)12-15-25-16-13-20(14-17-25)10-11-21-18-24-23-9-5-4-8-22(21)23/h1-9,18,20,24H,10-17H2 |

InChI 键 |

PKONSPWBWMIPAF-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 |

规范 SMILES |

C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。